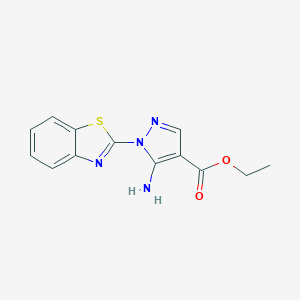

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

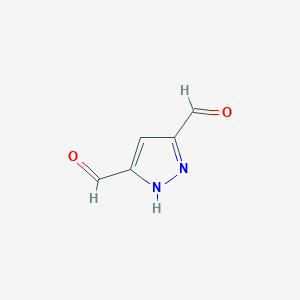

“4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants. They are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This process is carried out in N,N-dimethylacetamide/LiCl .Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the chemical structure and composition of the compound.Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” include its reaction with 7-amino-4-methylcoumarin with a number of organic halides . It also reacts with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be determined using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . These techniques provide information about the compound’s functional groups, electronic transitions, and nuclear magnetic resonance properties.科学的研究の応用

- Summary of Application : The compound is used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This is part of a broader field of research into the synthesis of flavonoids or other nature-inspired small molecules .

- Methods of Application : The synthesis involves an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .

- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

- Summary of Application : The compound is used in the synthesis of water-soluble photoactive cellulose derivatives . This is part of the broader field of materials science, specifically the design of smart materials .

- Methods of Application : The synthesis involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .

- Results or Outcomes : The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .

- Summary of Application : The compound is used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives are evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

- Summary of Application : The compound is used in the synthesis of a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These derivatives are evaluated for their antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Flavonoids or Other Nature-Inspired Small Molecules

Water Soluble Photoactive Cellulose Derivatives

Pharmacological Screening

Antimicrobial Activity

- Summary of Application : The compound is used in the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These derivatives are evaluated for their antimicrobial activity .

- Methods of Application : The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

- Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .

- Summary of Application : The compound is used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives are evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Antibacterial and Antifungal Agents

Antipsychotic Property

- Summary of Application : Coumarin derivatives, including “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate”, have been proven to function as anticoagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

- Summary of Application : In the pharmaceutical industry, “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is used as an intermediate for the production of the antiallergic drug sodium cromoglycate .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Anticoagulants, Antibacterial, and Antifungal Agents

Production of Antiallergic Drugs

将来の方向性

The future directions for the research and development of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” could involve exploring its potential applications in various fields such as medicine and materials science, given its diverse biological and pharmacological activities . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

特性

IUPAC Name |

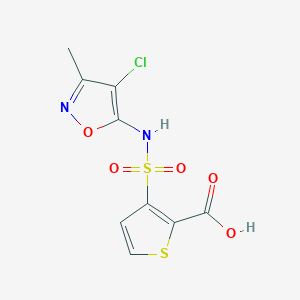

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

CAS RN |

105738-24-7 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)

![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)